N,N-Diethylaniline hydrochloride

Description

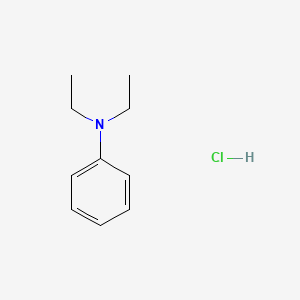

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCWTNQXCXUEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207551 | |

| Record name | Aniline, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5882-45-1 | |

| Record name | Benzenamine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5882-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-diethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for N,n Diethylaniline Hydrochloride

Direct Acid-Base Reaction from N,N-Diethylaniline and Hydrochloric Acid

The most straightforward method for preparing N,N-Diethylaniline hydrochloride is the direct acid-base neutralization reaction between N,N-Diethylaniline and hydrochloric acid. This exothermic reaction involves the protonation of the basic tertiary amine nitrogen by the acid, resulting in the formation of the corresponding ammonium (B1175870) salt. The reaction is typically rapid and proceeds with a high yield. A common industrial practice involves recovering N,N-Diethylaniline from its hydrochloride salt by neutralization with a strong base, such as sodium hydroxide (B78521) solution. google.com

To maximize the yield and ensure high purity of the final product, several reaction parameters must be carefully controlled.

Stoichiometry : A precise 1:1 molar ratio of N,N-Diethylaniline to hydrochloric acid is theoretically required. However, in practice, a slight excess of the acid may be used to ensure complete conversion of the amine, though this can necessitate additional purification steps to remove unreacted acid.

Temperature Control : Due to the exothermic nature of the neutralization, the reaction mixture is often cooled to prevent side reactions and control the particle size of the precipitated salt. Temperatures are typically maintained in the range of 0–10 °C during the addition of the acid.

Purification : The primary method for purification is recrystallization. The crude this compound is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of well-defined crystals of high purity, while impurities remain in the mother liquor. The melting point of the purified product is approximately 153 °C. biosynth.com

The choice of solvent is critical in the direct synthesis method as it influences the reaction rate, product precipitation, crystal morphology, and purity.

Non-Polar/Slightly Polar Solvents : Solvents in which N,N-Diethylaniline is soluble but its hydrochloride salt is not are ideal for inducing precipitation. Anhydrous diethyl ether is a classic choice, allowing the hydrochloride salt to precipitate directly from the reaction medium as a solid, which can then be easily collected by filtration.

Polar Solvents : Alcohols like ethanol (B145695) are often used, as this compound exhibits solubility in them. biosynth.com This property is particularly useful for purification by recrystallization. A common technique involves dissolving the crude salt in a minimal amount of hot ethanol and then adding a co-solvent in which the salt is less soluble, such as diethyl ether, to induce crystallization upon cooling. Water can also be used in solvent mixtures for recrystallization, though the salt is generally less soluble in water than in alcohol. biosynth.com

The selection of the solvent system is a balance between facilitating the reaction and enabling efficient isolation and purification of the final product.

Indirect Synthesis Pathways Involving N,N-Diethylaniline Precursors

Indirect routes focus on the synthesis of the N,N-Diethylaniline free base, which is then converted to the hydrochloride salt as described in section 2.1. These pathways are significant in industrial chemistry, where the parent amine is a crucial intermediate for various products, including dyes and polymers. researchgate.net

The N-alkylation of aniline (B41778) with an ethylating agent is a primary industrial method for producing N,N-Diethylaniline. This process must be carefully controlled to maximize the yield of the desired tertiary amine while minimizing the formation of the secondary amine (N-ethylaniline) and other by-products.

Vapor-phase alkylation offers a continuous, high-throughput alternative to liquid-phase methods, avoiding issues like reactor corrosion associated with liquid acid catalysts. iitm.ac.in This process involves passing a gaseous mixture of aniline and an alkylating agent, typically ethanol, over a heated solid acid catalyst.

The choice of catalyst and reaction conditions is paramount for achieving high selectivity towards N,N-diethylaniline. Zeolites, particularly those of the H-ZSM-5 type, have been extensively studied for this reaction. iitm.ac.inresearchgate.net Key parameters influencing the reaction include:

Catalyst Acidity and Structure : The acidity and pore structure of the catalyst play a crucial role. researchgate.net For H-ZSM-5 zeolites, a SiO₂/Al₂O₃ ratio of 70 has been identified as optimal for providing the necessary acid sites for aniline alkylation. iitm.ac.inresearchgate.net

Temperature : Temperature significantly affects product distribution. N-ethylaniline is typically formed at lower temperatures, while its conversion to N,N-diethylaniline is favored at higher temperatures. iitm.ac.in However, temperatures above a certain threshold (e.g., 673 K or 400 °C) can promote undesired C-alkylation on the aromatic ring or lead to catalyst deactivation through coking. iitm.ac.in

Feed Rate and Reactant Ratio : The weight hourly space velocity (WHSV) and the molar ratio of aniline to ethanol also control the reaction outcome. A lower feed rate (longer contact time) generally increases the conversion of aniline and the selectivity for N,N-diethylaniline. iitm.ac.in

| Catalyst | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|

| H-ZSM-5 (SiO₂/Al₂O₃ = 70) | 350 | Formation of N-ethylaniline is favored. | iitm.ac.in |

| H-ZSM-5 (SiO₂/Al₂O₃ = 70) | 400 | Optimal temperature for N,N-diethylaniline formation. Aniline conversion decreases above this temperature due to side reactions. | iitm.ac.in |

| Attapulgite with 60% Iron Oxide & 2% Tin Oxide | 330–440 | Achieved 75–80% aniline conversion with 74% selectivity for 2,6-diethylaniline (B152787) (a C-alkylated product), indicating catalyst directs alkylation to the ring. | researchgate.net |

| Acidic Zeolite (Pore size 6-8 Å) | 250-350 | Selective N-alkylation is favored, with minimal C-alkylation occurring below 350°C. | google.com |

A novel and environmentally conscious approach involves the direct synthesis of N-alkylated anilines from nitroaromatic compounds and alcohols in a single reactor. researchgate.net This "one-pot" method combines the catalytic hydrogenation of a nitroarene (e.g., nitrobenzene) to an amine with the subsequent N-alkylation of the newly formed amine.

In this process, the alcohol (e.g., ethanol) serves a dual purpose: it acts as a source of hydrogen for the reduction of the nitro group and as the alkylating agent for the amine. researchgate.netsciengine.com The entire sequence is mediated by a single catalyst system under one set of reaction conditions.

For the synthesis of N,N-diethylaniline from nitrobenzene (B124822) and ethanol, a Raney-Ni catalyst has been utilized. sciengine.com The reaction proceeds by the in-situ generation of hydrogen from the aqueous-phase reforming of ethanol, which then reduces nitrobenzene to aniline. The aniline is subsequently N-alkylated by ethanol to form N-ethylaniline and N,N-diethylaniline. sciengine.com Research indicates that achieving high selectivity for N,N-diethylaniline can be challenging under these conditions, with N-ethylaniline often being the major product. researchgate.net

| Catalyst | Temperature | Pressure (N₂) | Selectivity to N-ethylaniline | Selectivity to N,N-diethylaniline | Reference |

|---|---|---|---|---|---|

| Raney Ni | 140 °C (413 K) | 1 MPa | 85.9% | 2.4% | sciengine.com |

| Ru-Fe-B/Al₂O₃ | 140 °C (413 K) | 1-1.2 MPa | 95.6% | 0% | sciengine.com |

This method represents a promising route due to its efficiency and reduced waste, combining multiple synthetic steps into a single operation. researchgate.net

Isolation from Industrial Byproducts or Acylation Reactions

This compound, a salt of the tertiary amine N,N-diethylaniline, can be formed as a recoverable byproduct in various industrial chemical processes. Its isolation from these process streams represents a key step in improving the economic and environmental viability of such operations through the recycling of valuable chemical entities. The primary sources for the isolation of this compound as a byproduct are within the pharmaceutical and dye manufacturing industries, where N,N-diethylaniline is frequently employed as an acid scavenger or catalyst.

Isolation from Industrial Byproducts

The generation of this compound as a byproduct is intrinsically linked to manufacturing processes that utilize N,N-diethylaniline in the presence of a strong acid, most commonly hydrochloric acid. While specific and detailed public documentation on the recovery of this compound from all potential industrial waste streams is limited, the principles of its isolation can be inferred from its use in key industrial sectors.

One of the major applications of N,N-diethylaniline is in the synthesis of various dyes, such as those belonging to the triarylmethane class. google.comnih.gov For instance, the production of dyes like Brilliant Green and Patent Blue V involves multi-step chemical transformations where N,N-diethylaniline can act as a reactant or a catalyst. google.comnih.gov In these syntheses, the reaction conditions can lead to the formation of acidic byproducts, which would then react with the basic N,N-diethylaniline to form the corresponding hydrochloride salt.

The recovery of amine salts from industrial wastewater is a recognized practice for waste minimization and resource recovery. ispt.eusaltworkstech.com General methods for treating industrial salt waste streams, which can be applied to the recovery of this compound, include membrane distillation and freeze-concentration. ispt.eu These techniques aim to concentrate the salt solution, from which the amine salt can then be precipitated and isolated. The treatment of industrial wastewater containing organic amine salts often involves neutralization with a base to liberate the free amine, which can then be recovered through distillation or extraction. google.com

Isolation from Acylation Reactions

A more explicitly documented instance of the isolation of this compound as a byproduct is found in the pharmaceutical industry, particularly in acylation reactions. N,N-diethylaniline is often used as an acid scavenger to neutralize the hydrochloric acid generated during the reaction of an alcohol or amine with an acyl chloride. This prevents the acid from causing unwanted side reactions or degrading the desired product.

A notable example is in the production of the macrolide antibiotic, Acetylmidecamycin. google.com In this process, an acylation reaction is carried out where N,N-diethylaniline serves as the acid-binding agent. The N,N-diethylaniline reacts with the generated hydrochloric acid to form this compound, which precipitates from the reaction mixture as a solid. This solid byproduct is then separated from the main product stream by filtration. google.com

The following table summarizes the conditions for the regeneration of N,N-diethylaniline from its hydrochloride salt as described in the context of its recovery from an acylation reaction byproduct stream.

Table 1: Regeneration of N,N-Diethylaniline from its Hydrochloride Salt

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | This compound (solid byproduct) | google.com |

| Regenerating Agent | Ammonia (B1221849) Gas | google.com |

| Solvent | Anhydrous conditions | google.com |

| Temperature | 5-10 °C (cooling after reaction) | google.com |

| Separation Method | Filtration of ammonium chloride | google.com |

| Product | Liquid N,N-Diethylaniline | google.com |

| Purity of Recovered N,N-Diethylaniline | >99% | google.com |

The isolation of this compound from acylation reactions provides a clear and practical example of byproduct recovery in the chemical industry. The solid nature of the hydrochloride salt facilitates its separation from the reaction mixture, and established chemical processes allow for the efficient regeneration of the valuable N,N-diethylaniline base.

Advanced Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

The N,N-diethylamino group is a strong ortho-, para-director in electrophilic aromatic substitution (EAS) due to the +R (resonance) effect of the nitrogen's lone pair, which increases electron density at the ortho and para positions. However, in the presence of strong acids, such as in the case of N,N-Diethylaniline hydrochloride, the nitrogen atom is protonated to form the anilinium ion (-NH(Et)₂⁺). This protonated group becomes strongly deactivating and meta-directing due to its powerful -I (inductive) effect. stackexchange.com The course of EAS reactions is therefore highly dependent on the reaction conditions, particularly the acidity of the medium.

Nitration Reactions and Regioselectivity Studies

The nitration of N,N-dialkylanilines is a classic example of how reaction conditions dictate regioselectivity. When N,N-diethylaniline is nitrated using a standard mixed acid of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the strongly acidic environment ensures the formation of the N,N-diethylanilinium ion. stackexchange.com This ion deactivates the benzene (B151609) ring towards electrophilic attack and directs the incoming nitronium ion (NO₂⁺) to the meta-position. stackexchange.comdoubtnut.com

However, the regioselectivity is not always straightforward. Studies on the direct nitration of aniline (B41778) itself show that a significant amount of the para-isomer is formed alongside the meta-isomer. wikipedia.org This is explained by the equilibrium that exists between the free amine (activating, ortho/para-directing) and its protonated anilinium form (deactivating, meta-directing). wikipedia.org For N-alkyl anilines, the nature of the alkyl group can also influence the product distribution. For instance, some studies have shown that while N-methylaniline yields the m-nitro product, N-ethylaniline can yield the p-nitro product, suggesting a complex interplay of electronic and steric factors.

To achieve more controlled and regioselective nitration, alternative methods have been developed. These often involve reagents that are effective under less acidic or non-acidic conditions, thereby avoiding the formation of the deactivating anilinium ion.

| Reagent/Condition | Major Product(s) | Notes |

| Conc. HNO₃ / Conc. H₂SO₄ | m-Nitro-N,N-diethylaniline | Reaction proceeds via the meta-directing N,N-diethylanilinium ion. stackexchange.comdoubtnut.com |

| Nitration of free aniline | Mixture of p-nitroaniline and m-nitroaniline | Reflects the equilibrium between the free amine and the anilinium ion. wikipedia.org |

Sulfonation Reactions

In the sulfonation of anilines, the reaction with concentrated sulfuric acid initially forms the anilinium salt. Upon heating, this intermediate rearranges to form the thermodynamically stable p-aminosulfonic acid. wikipedia.org For N,N-diethylaniline, a similar reaction pathway is expected. The treatment of N,N-diethylaniline with sulfuric acid would first produce N,N-diethylanilinium hydrogen sulfate (B86663). Subsequent heating would then lead to electrophilic substitution of a sulfonic acid group onto the ring.

Due to the directing influence of the anilinium group formed in the acidic medium, the primary product is expected to be p-(N,N-diethylamino)benzenesulfonic acid. This reaction is a key step in the synthesis of certain dyes; for example, Patent Blue V is produced from the condensation of N,N-diethylaniline with hydroxybenzaldehyde followed by sulfonation. wikipedia.org

Friedel-Crafts Reactions in Catalytic Systems

Traditional Friedel-Crafts reactions, which employ strong Lewis acids like aluminum chloride (AlCl₃), are generally ineffective for anilines, including N,N-diethylaniline. The basic nitrogen atom of the amine readily complexes with the Lewis acid catalyst. This acid-base reaction deactivates the aromatic ring even more strongly than protonation, rendering it unsusceptible to electrophilic attack by the alkyl or acyl carbocation.

To overcome this limitation, modern catalytic systems have been developed. Research has shown that Brønsted acidic ionic liquids can effectively catalyze the Friedel-Crafts alkylation of tertiary anilines with aldehydes. nih.gov In one study, N,N-diethylaniline was reacted with various aromatic aldehydes in the presence of the Brønsted acidic ionic liquid [bsmim][NTf₂] under solvent-free conditions to produce triarylmethane derivatives in good yields. nih.gov This approach avoids the use of metal-based Lewis acids and provides a greener route to these important structures. The reaction specifically yields para-substituted products, demonstrating high regioselectivity. nih.govresearchgate.net

| Aldehyde | Reaction Time (h) | Yield (%) | Product |

|---|---|---|---|

| Benzaldehyde (B42025) | 24.0 | 91 | 4,4'-(Phenylmethylene)bis(N,N-diethylaniline) |

| 4-Nitrobenzaldehyde | 12.0 | 94 | 4,4'-((4-Nitrophenyl)methylene)bis(N,N-diethylaniline) |

| 4-Methoxybenzaldehyde | 24.0 | 88 | 4,4'-((4-Methoxyphenyl)methylene)bis(N,N-diethylaniline) |

Oxidation Reactions

The oxidation of N,N-diethylaniline can proceed via attack at the nitrogen atom or at the aromatic ring, leading to a variety of products depending on the oxidant and reaction conditions.

Formation of Quinone Derivatives

The oxidation of N,N-dialkylanilines can lead to complex product mixtures. The periodate (B1199274) oxidation of N,N-diethylaniline (DEA) in an acetone-water medium has been studied kinetically. asianpubs.orgresearchgate.net The reaction was found to be first order in both N,N-diethylaniline and the periodate oxidant. researchgate.net The main products identified were not a simple quinone, but rather O-ethylquinoneoxime and p-nitrosophenetole. asianpubs.orgresearchgate.net This indicates a complex reaction pathway that involves more than a simple oxidation of the ring to a quinone. In contrast, the oxidation of the less substituted N-ethylaniline with periodate has been reported to yield p-benzoquinone as the main product. researchgate.net

In a different system, the oxidative N-dealkylation of N,N-diethylaniline was achieved using tetraethylammonium (B1195904) periodate, catalyzed by sterically hindered Fe(III) complexes, which yielded N-ethylaniline as the major product. publish.csiro.au

| Oxidant | Solvent | Identified Products |

|---|---|---|

| Sodium Metaperiodate (NaIO₄) | Acetone-Water | O-ethylquinoneoxime, p-Nitrosophenetole |

Synthesis of N-Oxides of N,N-Diethylaniline

The nitrogen atom in N,N-diethylaniline can be selectively oxidized to form N,N-diethylaniline N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. nih.gov These N-oxides are valuable synthetic intermediates because the N-O bond activates the molecule for various transformations. acs.org

The synthesis is generally straightforward. For example, a solution of N,N-diethylaniline in a solvent like dichloromethane (B109758) can be treated with m-CPBA at room temperature to produce the corresponding N-oxide, which can be isolated and purified. nih.gov Studies have been conducted on the preparation and basicities of a series of substituted N,N-diethylaniline oxides. researchgate.net The elevated reactivity of these N-oxides allows for clean and efficient introduction of functional groups onto the aromatic ring under mild conditions, often by activating the N-oxide through O-acylation followed by a rearrangement that transfers a group from the nitrogen to the carbon of the ring. acs.orggoogle.com

Reduction Reactions

N,N-Diethylaniline can undergo reduction reactions that target either the aromatic ring or form complexes with reducing agents. These transformations lead to valuable saturated amine derivatives and organoborane complexes.

The aromatic ring of N,N-diethylaniline can be fully saturated through catalytic hydrogenation to yield N,N-diethylcyclohexylamine. alfa-chemistry.comtcichemicals.comtcichemicals.com This transformation from an aromatic amine to a cycloaliphatic amine significantly alters the compound's physical and chemical properties.

The reaction is typically carried out using hydrogen gas (H₂) under pressure in the presence of a metal catalyst. youtube.com The choice of catalyst is critical for achieving high yields and selectivity. Common catalysts for the hydrogenation of aromatic rings include those based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh). illinois.edu For instance, palladium on carbon (Pd/C) is a widely used catalyst for such reductions. nih.gov The reaction conditions, including temperature, pressure, and solvent, are optimized to ensure complete saturation of the benzene ring without causing unwanted side reactions like hydrodeamination (cleavage of the C-N bond).

The general mechanism for catalytic hydrogenation involves the adsorption of both the N,N-diethylaniline and hydrogen molecules onto the surface of the solid metal catalyst. youtube.com This interaction weakens the double bonds within the benzene ring and the H-H bond, facilitating the stepwise addition of hydrogen atoms to the aromatic system until it is fully saturated.

Table 1: Catalyst Systems for Hydrogenation

| Catalyst System | Description |

|---|---|

| Palladium on Carbon (Pd/C) | A common and effective catalyst for the hydrogenation of aromatic rings. nih.gov |

| Platinum Oxide (PtO₂) | Also known as Adams' catalyst, it is another powerful catalyst for this transformation. illinois.edu |

| Rhodium on Carbon (Rh/C) | Often used for hydrogenations under milder conditions compared to Pt or Pd. |

This table is generated based on general knowledge of catalytic hydrogenation reactions.

N,N-Diethylaniline, acting as a Lewis base, readily reacts with borane (B79455) (BH₃) or its sources, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), to form a stable organoborane complex: N,N-diethylaniline borane (DEANB). chemicalbook.comsigmaaldrich.comjsc-aviabor.commendelchemicals.comwikipedia.org In this complex, the nitrogen atom of the diethylamino group donates its lone pair of electrons to the electron-deficient boron atom. chemicalbook.com

This complex is a stable, liquid reducing agent used in various organic syntheses. sigmaaldrich.comjsc-aviabor.com Its applications include the reduction of ketones, aldehydes, carboxylic acids, esters, amides, and nitriles. chemicalbook.comsigmaaldrich.com It is also utilized in hydroboration reactions and for the enantioselective reduction of ketones when used with oxazaborolidine catalysts. jsc-aviabor.com The formation of the complex moderates the reactivity of borane, making it a milder and more selective reducing agent compared to free diborane.

Table 2: Properties of N,N-Diethylaniline Borane Complex

| Property | Value |

|---|---|

| CAS Number | 13289-97-9 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₈BN sigmaaldrich.com |

| Molecular Weight | 163.07 g/mol sigmaaldrich.com |

| Appearance | Colorless to yellow transparent liquid jsc-aviabor.com |

| Melting Point | -30 to -27 °C sigmaaldrich.com |

| Density | 0.917 g/mL at 25 °C sigmaaldrich.com |

N-Dealkylation and N-Alkylation Reactions

The ethyl groups attached to the nitrogen atom in N,N-diethylaniline can be removed (N-dealkylation) or another alkyl group can be added (N-alkylation), leading to a range of aniline derivatives.

The selective removal of one ethyl group from N,N-diethylaniline results in the formation of N-ethylaniline. This process, known as N-dealkylation, is a significant transformation in synthetic and metabolic chemistry. mdpi.com Various catalytic systems have been developed to achieve this conversion. For example, copper-catalyzed systems using TEMPO and oxygen as oxidants can facilitate the N-dealkylation of tertiary aromatic amines. researchgate.net

Conversely, N-alkylation can be used to synthesize N,N-diethylaniline from aniline or N-ethylaniline. Industrial processes often employ gas-phase catalytic methods, reacting aniline with an alkylating agent like ethanol (B145695) or diethyl ether over a catalyst such as alumina (B75360) at high temperatures. alfa-chemistry.com The reaction of aniline with methyl iodide is a classic example of N-alkylation to form methylated anilines. youtube.comstackexchange.com A similar approach using ethyl iodide would yield N-ethylaniline and subsequently N,N-diethylaniline.

The mechanism of N-dealkylation can vary significantly depending on the reaction conditions and the catalyst employed. Oxidative N-dealkylation is a common pathway, particularly in biological systems and chemical models mimicking them. mdpi.comacs.orgku.edu

Several mechanisms for oxidative N-dealkylation have been proposed:

Single-Electron Transfer (SET): This mechanism is often initiated by an oxidizing agent, such as a metal-oxo species. An electron is transferred from the nitrogen atom of the N,N-dialkylaniline to the oxidant, forming an aminium radical cation. mdpi.comnih.govresearchgate.net This intermediate is key to the subsequent steps.

Hydrogen Atom Transfer (HAT): In this pathway, a hydrogen atom is abstracted directly from the α-carbon (the carbon atom attached to the nitrogen) of one of the ethyl groups. acs.org

Polonovski-type Reaction: This involves the initial formation of an N-oxide, which is then activated by an agent like an iron(II) salt, leading to demethylation. mdpi.com

In the SET pathway, the formed aminium radical cation can undergo deprotonation at the α-carbon, yielding a carbon-centered radical. This radical can then be further oxidized to an iminium ion, which is subsequently hydrolyzed to yield the dealkylated amine (N-ethylaniline) and an aldehyde (acetaldehyde in the case of de-ethylation). Studies on N,N-dimethylaniline have shown that the nature of the catalyst and oxidant influences the reaction pathway and product distribution. mdpi.comresearchgate.net For instance, non-heme manganese complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylaniline, proceeding through a high-valent oxomanganese(IV) species and a transient radical cation intermediate. mdpi.comresearchgate.net

Quaternization Reactions

As a tertiary amine, N,N-diethylaniline can react with alkyl halides to form a quaternary ammonium (B1175870) salt. wikipedia.org This classic Sₙ2 reaction is known as the Menshutkin reaction. sciensage.info In this process, the nucleophilic nitrogen atom attacks the electrophilic carbon of an alkyl halide (e.g., ethyl iodide or benzyl (B1604629) chloride), displacing the halide ion and forming a new C-N bond. The product is a tetra-substituted ammonium salt, where the nitrogen atom bears a positive charge.

For example, the reaction of N,N-diethylaniline with ethyl iodide would yield N,N,N-triethylanilinium iodide. The rate of this reaction is influenced by the nature of the alkyl halide, the solvent, and the temperature. sciensage.info Quaternization with dimethyl sulfate is another common method, often performed at elevated temperatures without a solvent. google.com These quaternary ammonium salts have applications as phase-transfer catalysts and in the synthesis of other organic compounds. researchgate.net

Table 3: Examples of Quaternization Reactions

| Reactants | Product |

|---|---|

| N,N-Diethylaniline + Ethyl Iodide | N,N,N-Triethylanilinium Iodide |

| N,N-Diethylaniline + Benzyl Chloride | N-Benzyl-N,N-diethylanilinium Chloride sciensage.info |

This table is illustrative of typical quaternization reactions.

Reactions with Inorganic Reagents (e.g., Phosphorus Oxychloride)

N,N-Diethylaniline undergoes significant chemical transformations when reacted with certain inorganic reagents, most notably phosphorus oxychloride (POCl₃). This reaction is a classic example of the Vilsmeier-Haack reaction, a widely utilized method for the formylation of activated aromatic compounds. acs.org While much of the literature details the reaction with the closely related N,N-dimethylaniline, the principles and reactivity are directly applicable to N,N-diethylaniline. wikipedia.orgchemeurope.com

The Vilsmeier-Haack reaction involves the treatment of an electron-rich arene, such as N,N-diethylaniline, with a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride. chemeurope.com The initial step is the reaction between the substituted amide and phosphorus oxychloride to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemeurope.com

This Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the activated benzene ring of N,N-diethylaniline. The strong electron-donating nature of the diethylamino group directs the substitution primarily to the para position of the ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aromatic aldehyde, in this case, p-diethylaminobenzaldehyde. wikipedia.orgchemeurope.com

In some cases, N,N-diethylaniline itself can act as a base or a component in the reaction mixture to facilitate other chemical transformations, such as the chlorination of purine (B94841) derivatives, where it is used in conjunction with phosphorus oxychloride. oregonstate.edu

Table 1: Vilsmeier-Haack Formylation of N,N-Diethylaniline

| Reactants | Reagents | Key Intermediate | Product |

| N,N-Diethylaniline | 1. N,N-Dimethylformamide (DMF) 2. Phosphorus oxychloride (POCl₃) | Vilsmeier Reagent (a chloroiminium ion) | p-Diethylaminobenzaldehyde |

This table summarizes the typical components and outcome of the Vilsmeier-Haack reaction with N,N-diethylaniline.

Oxidative-Coupling Reactions in Analytical Chemistry Methodologies

Oxidative-coupling reactions are a cornerstone of various analytical methods, particularly in spectrophotometry, for the determination of trace amounts of specific compounds. wisdomlib.org Derivatives of N,N-diethylaniline, such as 4-amino-N,N-diethylaniline, are prominent reagents in these methodologies. doaj.orgresearchgate.netresearchgate.net

The fundamental principle involves the reaction of a target analyte with an aromatic amine, like a derivative of N,N-diethylaniline, in the presence of an oxidizing agent. This process leads to the formation of a highly colored, stable dye. The intensity of the color, measured by a spectrophotometer at a specific wavelength (λmax), is directly proportional to the concentration of the analyte, a relationship described by Beer's law. researchgate.net

These methods are valued for their simplicity, high sensitivity, and rapid execution. researchgate.net For instance, a common application is the determination of phenols in aqueous solutions. The method is based on the oxidative-coupling reaction of the phenol (B47542) with 4-amino-N,N-diethylaniline, using potassium dichromate as the oxidizing agent, which produces an intense bluish-green dye. doaj.orgresearchgate.net Similarly, this technique has been adapted for the quantification of sulfonamide drugs, where 4-amino-N,N-diethylaniline couples with the drug in the presence of an oxidant to form a violet-colored product. researchgate.netunivsul.edu.iq

The choice of the oxidizing agent is crucial for the reaction's success. Common oxidants include potassium dichromate, potassium hexacyanoferrate(III), and sodium periodate. wisdomlib.orgresearchgate.netresearchgate.net The reaction is typically performed in a buffered solution to maintain an optimal pH for color development. researchgate.net

Table 2: Application of N,N-Diethylaniline Derivatives in Oxidative-Coupling for Spectrophotometric Analysis

| Analyte | Coupling Reagent | Oxidizing Agent | Resulting Dye Color | Analytical Parameter |

| Phenol | 4-Amino-N,N-diethylaniline | Potassium Dichromate | Bluish-Green | λmax at 670 nm researchgate.net |

| Sulfa Drugs | 4-Amino-N,N-diethylaniline | Potassium Dichromate | Intense Violet | λmax at 550 nm researchgate.netunivsul.edu.iq |

This table provides examples of analytical methods using oxidative-coupling reactions involving a derivative of N,N-diethylaniline.

The mechanism of these reactions generally involves the oxidation of the aromatic amine (e.g., 4-amino-N,N-diethylaniline) to a reactive radical cation or a related species. This intermediate then electrophilically attacks the analyte (e.g., a phenol or another amine), leading to a coupled product which, upon further oxidation, forms the stable, conjugated dye molecule.

Mechanistic Investigations of N,n Diethylaniline Hydrochloride Reactions

Role of the Nitrogen Atom as a Nucleophile

The nitrogen atom in N,N-Diethylaniline is central to its reactivity, primarily functioning as a nucleophile. Despite the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, it retains sufficient nucleophilicity to participate in a variety of reactions. stackexchange.com The protonated form, N,N-Diethylaniline hydrochloride, can act as a reservoir for the free amine, which is the active nucleophilic species in many reactions. The position of the equilibrium between the protonated and free amine forms is dependent on the reaction conditions, particularly the pH.

N,N-Diethylaniline readily undergoes nucleophilic substitution reactions with electrophiles such as halogenoalkanes and acyl chlorides. chemguide.co.uk In these reactions, the nitrogen atom attacks the electrophilic center, leading to the formation of a new carbon-nitrogen bond. For instance, the reaction with an alkyl halide proceeds through a typical SN2 mechanism, resulting in the formation of a quaternary ammonium (B1175870) salt.

Electron Donation and Intermediate Formation in Reaction Pathways

The diethylamino group is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring and facilitates the formation of various reaction intermediates. This electron-donating character enhances the nucleophilicity of the para position of the benzene (B151609) ring through resonance.

In certain reactions, N,N-Diethylaniline can form distinct intermediates that have been isolated and characterized. For example, during the transformation of N,N-diethylaniline over a Pd/Al₂O₃ catalyst, the formation of an intermediate diamine species has been proposed. researchgate.net This suggests a reaction pathway involving the coupling of two aniline (B41778) molecules.

Another well-documented example involves the reaction of the analogous N,N-dimethylaniline with tetracyanoethylene (B109619) (TCNE). In this reaction, a charge-transfer complex is initially formed, which then evolves into a zwitterionic intermediate. This zwitterion can subsequently cyclize to form a more stable, neutral intermediate, a tetracyanoethane (B8210308) derivative, which has been isolated. rsc.org The formation of such intermediates is a direct consequence of the powerful electron-donating ability of the N,N-dialkylamino group.

Kinetic Studies of Reaction Pathways

Kinetic studies are instrumental in elucidating the detailed steps of a reaction mechanism. For reactions involving N,N-Diethylaniline and its derivatives, kinetic data can reveal the order of the reaction, the rate-determining step, and the influence of various factors such as concentration and temperature on the reaction rate.

A kinetic investigation of the reaction of the isolated intermediate from the N,N-dimethylaniline-TCNE reaction with various aromatic bases showed that the reaction rate is dependent on the concentration of the base. rsc.org The determination of activation parameters, such as enthalpy and entropy of activation, provides further insights into the structure of the transition state.

In another study, the kinetics of the nucleophilic addition of N,N-dimethylaniline to a cyclobutadiene (B73232) iron complex were found to follow second-order kinetics. acs.org The measured activation parameters, a relatively small activation enthalpy (ΔH‡) and a large negative activation entropy (ΔS‡), are consistent with a highly ordered, associative transition state, as expected for a bimolecular nucleophilic addition reaction. acs.org

| Reaction | Reactants | Kinetic Order | Activation Parameters | Reference |

| Nucleophilic Addition | N,N-Dimethylaniline + [(C₄H₄)Fe(CO)₂NO]⁺ | Second Order | ΔH‡ = 11.2 ± 1.5 kcal/mol, ΔS‡ = -31 ± 5 cal/mol·K | acs.org |

| Reaction of Intermediate with Bases | N,N-Dimethylaniline-TCNE intermediate + Aromatic Bases | Dependent on base concentration | Activation parameters determined | rsc.org |

Elucidation of Radical Processes in Transformations

In addition to its role as a nucleophile in ionic reactions, N,N-Diethylaniline can also participate in radical reactions, typically initiated by one-electron oxidation. The electron-rich nature of the molecule makes it susceptible to oxidation, leading to the formation of a radical cation.

The reaction of N,N-diethylaniline with copper(II) ions results in the formation of the corresponding N,N-diethylaniline radical cation. nih.gov This radical cation is a key intermediate that can undergo further transformations. In the absence of other nucleophiles, it can dimerize to form N,N,N',N'-tetraethylbenzidine. nih.gov However, in the presence of nucleophiles such as halide or thiocyanate (B1210189) ions, the radical cation undergoes nucleophilic aromatic substitution at the para position. nih.gov

The formation of the radical cation of N,N-diethyl-p-phenylenediamine, a related compound, is utilized in assays to measure oxidative stress. researchgate.net In these systems, alkoxy and peroxy radicals, generated from the degradation of hydroperoxides, oxidize the amine to its corresponding radical cation, which can be quantified spectrophotometrically. researchgate.net This highlights the facility with which these aniline derivatives can engage in single-electron transfer processes.

Analysis of Solvent Isotope Effects in Reaction Mechanisms

Solvent isotope effects (SIEs), particularly the replacement of H₂O with D₂O, are a powerful tool for probing reaction mechanisms, especially those involving proton transfer in the rate-determining step. While specific studies on this compound are scarce, data from closely related systems provide valuable insights.

A study of the E2 elimination reaction of 2-phenylethyldimethylanilinium salts, which are structurally similar to protonated N,N-Diethylaniline, revealed significant primary hydrogen-deuterium isotope effects (kH/kD). researchgate.net These effects, coupled with the influence of substituents on the aniline ring, provide evidence for the degree of C-H bond breaking in the transition state.

In general, a solvent isotope effect is observed when a solvent molecule is involved in the rate-limiting step of a reaction, either as a reactant or as a catalyst. chem-station.com For reactions involving a pre-equilibrium protonation step, as is often the case with amine catalysis, an inverse solvent isotope effect (kH/kD < 1) can be observed. mdpi.com This is because the pKa of an amine is typically higher in D₂O than in H₂O, leading to a lower concentration of the more reactive free amine at a given pD compared to the corresponding pH. The magnitude and direction of the solvent isotope effect can thus provide crucial information about the timing of proton transfer relative to other bond-forming or bond-breaking steps.

Transition State Analysis in Catalyzed Transformations

The transition state is a fleeting, high-energy arrangement of atoms that lies at the saddle point on the potential energy surface between reactants and products. Understanding the structure and energy of the transition state is key to comprehending reaction rates and selectivity, particularly in catalyzed reactions.

For catalyzed transformations involving this compound, the catalyst can influence the reaction pathway by stabilizing the transition state. While direct experimental observation of transition states is challenging, their properties can be inferred from kinetic data and computational modeling.

In the context of the E2 elimination reactions of 2-phenylethyldimethylanilinium salts, the nature of the transition state has been probed by studying the effect of substituents on the reaction rate and on kinetic isotope effects. researchgate.net The results suggest a spectrum of transition states, with the extent of C-H and C-N bond cleavage being sensitive to the electronic properties of the substituents in the aniline ring. researchgate.net

Computational chemistry provides powerful tools for locating and characterizing transition state structures. ucsb.edu Methods such as synchronous transit-guided quasi-Newton (QST2 and QST3) and eigenvector following can be used to calculate the geometry and energy of the transition state. ucsb.edugithub.io For reactions involving N,N-Diethylaniline, these calculations can help to visualize the arrangement of atoms at the point of highest energy and to understand how catalysts interact with the substrate to lower the activation barrier.

Advanced Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N,N-Diethylaniline hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for complete structural assignment and conformational analysis.

¹H NMR Chemical Shift Assignments and Conformational Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and aliphatic protons. In the protonated form, the electron-withdrawing effect of the ammonium (B1175870) group influences the chemical shifts of the aromatic protons, leading to a downfield shift compared to the free base, N,N-Diethylaniline.

The aromatic region typically displays complex multiplets corresponding to the protons on the phenyl ring. The protons ortho and para to the diethylamino group are generally shifted to a higher field (lower ppm) compared to the meta protons due to the electron-donating nature of the nitrogen atom, although this effect is attenuated by protonation. The ethyl protons appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling with each other.

Conformational analysis of the diethylamino group can be inferred from the chemical shifts and coupling constants. The rotation around the C(aryl)-N bond and the C-N bonds of the ethyl groups can be influenced by the steric bulk and the electronic effects of the protonated nitrogen. In acidic conditions, the protonation of the nitrogen atom can lead to a more rigid conformation, which might be observable in the NMR spectrum, potentially through the non-equivalence of the methylene protons or changes in the aromatic proton shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet | - |

| Methylene (-CH₂-) | ~3.4 - 3.6 | Quartet | ~7.2 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Chemical Shift Characterization

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.gov The protonation of the nitrogen atom significantly affects the chemical shifts of the adjacent carbons.

The carbons of the ethyl groups, the methylene (-CH₂) and methyl (-CH₃) carbons, appear in the aliphatic region of the spectrum. The aromatic carbons show distinct signals in the downfield region. The carbon atom directly attached to the nitrogen (C-ipso) is significantly shielded compared to the other aromatic carbons. The chemical shifts of the ortho, meta, and para carbons provide insight into the electron distribution within the phenyl ring. In comparison to the free base, the chemical shifts of the aromatic carbons in the hydrochloride salt are expected to be shifted due to the inductive effect of the -NH⁺(CH₂CH₃)₂ group.

Table 2: Representative ¹³C NMR Spectral Data for N,N-Diethylaniline and its Hydrochloride

| Carbon | N,N-Diethylaniline (CDCl₃) Chemical Shift (ppm) | This compound Predicted Chemical Shift (ppm) |

|---|---|---|

| C-ipso | ~147.5 | ~145 |

| C-ortho | ~112.5 | ~115 |

| C-meta | ~129.2 | ~130 |

| C-para | ~116.1 | ~120 |

| Methylene (-CH₂) | ~44.3 | ~45 |

Note: Data for N,N-Diethylaniline is from experimental sources in CDCl₃. nih.gov Predicted values for the hydrochloride salt are estimated based on typical protonation effects.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly specific to its structure and bonding. The IR spectrum of this compound exhibits distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key vibrational modes for this compound include:

N-H Stretching: A broad and strong absorption band is expected in the region of 2400-2700 cm⁻¹ corresponding to the stretching vibration of the N⁺-H bond of the diethylammonium (B1227033) group. This broadness is a characteristic feature of amine salts.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene (B151609) ring.

The IR spectrum of the hydrochloride salt will differ significantly from that of the free base, N,N-Diethylaniline. chemicalbook.comnist.gov The most notable difference is the appearance of the N⁺-H stretching band and the disappearance of vibrational modes associated with the lone pair on the nitrogen of the free amine. A detailed analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the molecule's vibrational dynamics. sphinxsai.comscienceasia.org

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N⁺-H Stretch | 2400 - 2700 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the substituted benzene ring.

The UV-Vis spectrum of N,N-Diethylaniline in a neutral solvent typically shows two main absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the electron-donating diethylamino group causes a bathochromic (red) shift of these bands compared to unsubstituted benzene. However, in the case of this compound, the protonation of the nitrogen atom significantly alters the electronic properties of the substituent. The -NH⁺(CH₂CH₃)₂ group is electron-withdrawing, which leads to a hypsochromic (blue) shift of the absorption bands compared to the free base. The spectrum of the hydrochloride salt is expected to more closely resemble that of benzene or toluene.

pH-Dependent Absorption Properties

The UV-Vis absorption spectrum of N,N-Diethylaniline is highly dependent on the pH of the solution. mdpi.comresearchgate.net This is due to the equilibrium between the protonated form (the hydrochloride salt) and the deprotonated form (the free base).

At low pH, the equilibrium lies far to the side of the protonated species, and the spectrum will be that of this compound, with absorption maxima at shorter wavelengths. As the pH is increased, the equilibrium shifts towards the free base, N,N-Diethylaniline. This results in the appearance and growth of the longer-wavelength absorption bands characteristic of the free amine, with a corresponding decrease in the intensity of the bands for the hydrochloride. The presence of an isosbestic point, a wavelength at which the absorbance of the two species is equal, is a clear indication of a simple two-component equilibrium. The pKa of the compound can be determined by monitoring the absorbance at a specific wavelength as a function of pH. researchgate.net

Table 4: Expected pH-Dependent UV-Vis Absorption Maxima (λmax)

| Species | pH Range | Expected λmax (nm) | Transition |

|---|---|---|---|

| This compound | Acidic (pH < 5) | ~250-260, ~200-210 | π → π* |

Note: The exact λmax values can vary with the solvent.

Solvatochromic Behavior Studies

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. While this compound itself is typically studied in polar, protic solvents in which it is soluble, the solvatochromic behavior of its parent compound, N,N-Diethylaniline, provides insight into the nature of its electronic ground and excited states.

Studies on similar molecules like N,N-Dimethylaniline have shown that the absorption bands exhibit shifts in different solvents. nih.gov Generally, for π → π* transitions in molecules with an electron-donating group on an aromatic ring, an increase in solvent polarity leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents. The extent of the solvatochromic shift can be correlated with various solvent polarity parameters to understand the specific and non-specific interactions between the solute and the solvent molecules. daneshyari.comajrsp.com For this compound, significant solvatochromic effects are less expected as the protonated form has less charge-transfer character in its electronic transitions compared to the free base.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-Diethylaniline |

| Benzene |

| Toluene |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structural features of compounds through the analysis of their fragmentation patterns. In the context of this compound (C₁₀H₁₆ClN), mass spectrometric analysis provides crucial information for its identification and characterization. While mass spectra are typically acquired for the free base, N,N-Diethylaniline, the data is directly applicable to understanding the cationic component of the hydrochloride salt.

Upon introduction into the mass spectrometer, typically using an electron ionization (EI) source, this compound protonates to form the N,N-diethylanilinium cation. The mass spectrum of the free base, N,N-Diethylaniline, is well-documented and provides a clear fragmentation pathway that is instrumental in its characterization. The molecular ion peak ([M]⁺) for N,N-Diethylaniline (C₁₀H₁₅N) is observed at a mass-to-charge ratio (m/z) of 149.12, corresponding to its molecular weight. nist.gov

The fragmentation of N,N-Diethylaniline is characterized by the predominant alpha-cleavage, which is a common fragmentation pathway for amines. This process involves the loss of a methyl radical (•CH₃) from one of the ethyl groups, resulting in a highly stable iminium ion. This fragment is observed as the base peak in the spectrum at m/z 134.

Another significant fragmentation pathway involves the cleavage of an entire ethyl group, leading to the formation of a fragment at m/z 120. Further fragmentation can occur, leading to smaller charged species that provide a comprehensive fingerprint for the molecule. A study on the fragmentation of N,N-diethylaniline and its derivatives using mass-analyzed ion kinetic energy spectrometry has provided deep insights into the complex rearrangement and fragmentation mechanisms. iucr.org

A representative electron ionization mass spectrum of N,N-Diethylaniline shows several key fragments.

Table 1: Mass Spectrometry Data for N,N-Diethylaniline

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 149 | 40 | [C₁₀H₁₅N]⁺ (Molecular Ion) |

| 134 | 100 | [M-CH₃]⁺ |

| 120 | 10 | [M-C₂H₅]⁺ |

| 106 | 62 | [M-C₂H₅-CH₂]⁺ |

| 91 | 12 | [C₇H₇]⁺ (Tropylium ion) |

This interactive table is based on data available for N,N-Diethylaniline.

It is important to note that when analyzing this compound, the spectrum will primarily reflect the fragmentation of the N,N-Diethylaniline cation, as the chloride ion is not typically observed in positive-ion mode mass spectrometry. The molecular weight of this compound is 185.69 g/mol . biosynth.com

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the current date, a specific, publicly available crystal structure determination for this compound has not been reported in major crystallographic databases. However, the crystal structure of the closely related compound, aniline (B41778) hydrochloride (C₆H₈ClN), offers valuable insights into the expected structural features of this compound. iucr.org

The study of aniline hydrochloride revealed an ionic structure where the anilinium cation and the chloride anion are the fundamental building blocks of the crystal lattice. iucr.org In this structure, the nitrogen atom of the anilinium ion is coordinated to three chloride ions. iucr.org The C-N bond length was found to be shorter than a typical single bond, suggesting some degree of double bond character due to resonance with the aromatic ring. iucr.org The benzene ring itself was found to have normal dimensions. iucr.org

Based on the structure of aniline hydrochloride, it can be inferred that this compound would also adopt an ionic crystal lattice. The N,N-diethylanilinium cation would interact with the chloride anions through electrostatic forces and potentially weak hydrogen bonds involving the hydrogen atom on the protonated nitrogen. The presence of the two ethyl groups on the nitrogen atom would significantly influence the crystal packing, likely leading to a less dense structure compared to aniline hydrochloride due to steric hindrance. These bulky ethyl groups would dictate the spatial arrangement of the cations and anions in the unit cell.

Table 2: Anticipated Crystallographic Parameters for this compound (Hypothetical, based on Aniline Hydrochloride)

| Parameter | Expected Value/System | Rationale based on Analogy to Aniline Hydrochloride |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic salts. Aniline hydrochloride crystallizes in the monoclinic space group Cc. iucr.org |

| Space Group | Centrosymmetric or Non-centrosymmetric | Dependent on the packing of the ions. |

| Key Interactions | Ionic bonds (N⁺-Cl⁻), van der Waals forces | The primary interaction will be electrostatic between the diethylanilinium cation and the chloride anion. |

This interactive table presents hypothetical data based on the known structure of an analogous compound.

The determination of the actual crystal structure of this compound through X-ray diffraction would provide definitive data on its solid-state conformation and the specific nature of the intermolecular forces governing its crystal packing.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the properties of aniline (B41778) derivatives due to its balance of computational cost and accuracy. daneshyari.com Calculations are frequently performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G* or 6-311+G(d,p) to model the molecule's behavior. daneshyari.comacs.org Such studies can elucidate ground-state geometries, electronic energies, and the influence of different environments, like solvents, on these properties. daneshyari.com

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For N,N-Diethylaniline, DFT calculations, such as those at the B3LYP/6-31G* level, are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. daneshyari.comacs.org These calculations solve the self-consistent field equations iteratively until an energy minimum is reached. daneshyari.com

Theoretical studies on related systems have shown that DFT methods can accurately reproduce experimental geometries, with deviations for bond distances in organic molecules typically being very small (≤ 0.01 Å). researchgate.net For the N,N-Diethylaniline molecule, computational analysis reveals the geometry of the phenyl ring and the orientation of the diethylamino group. The nitrogen atom is found to have a pyramidal geometry, and the ethyl groups can adopt various conformations. The planarity of the molecule, specifically the twist angle of the diethylamino group with respect to the benzene (B151609) ring, is a critical parameter as it influences the degree of conjugation between the nitrogen lone pair and the aromatic π-system. mdpi.com

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-N | Bond length between the nitrogen and the phenyl carbon | ~1.40 |

| N-C(ethyl) | Bond length between the nitrogen and an ethyl carbon | ~1.47 |

| C-N-C(phenyl) | Bond angle involving the two ethyl carbons and the phenyl carbon | ~118 |

| C-C-N-C | Dihedral angle describing the twist of the amino group | Variable |

Note: The values in the table are illustrative and based on typical DFT calculations for similar amine structures. Precise values depend on the specific level of theory and basis set used.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. daneshyari.comacs.org

Quantum chemical studies on N,N-Diethylaniline using the B3LYP/6-31G* method have been performed to calculate these frontier orbital energies. daneshyari.com For donor-π-acceptor (D-π-A) systems where N,N-Diethylaniline acts as the electron donor, DFT calculations are essential for predicting the charge transfer characteristics and ensuring proper energy level alignment for applications like dye-sensitized solar cells. ufms.brufms.br In these complex systems, the HOMO is typically localized on the N,N-Diethylaniline donor moiety, while the LUMO is located on the acceptor part of the molecule. mdpi.com For the isolated N,N-Diethylaniline molecule, the HOMO-LUMO gap is a significant parameter that influences its electronic transitions. daneshyari.com

| Molecule | Method | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|---|

| DEA | B3LYP/6-31G* | -4.99 | 0.64 | 5.63 |

Data sourced from a computational study on aniline derivatives. daneshyari.com

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. acs.org These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting theoretical spectrum can be compared with experimental data to validate the computational model and to aid in the assignment of specific vibrational modes to the observed spectral bands. tsijournals.com

Theoretical calculations have become an important tool for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the ¹³C and ¹⁵N chemical shifts of molecules like N,N-Diethylaniline. mdpi.com

Experimental ¹³C-NMR spectra of N,N-Diethylaniline show a close similarity to those of other N-phenyl cyclic amines, indicating that the electron distribution in the benzene ring is comparable. mdpi.comresearchgate.net The chemical shift of the para-carbon atom is particularly sensitive to the π-electron density and is often used as a measure of the electronic donor strength of the amino group. mdpi.com Computational studies can model these electronic effects. For instance, the degree of pyramidalization at the nitrogen atom and the torsional angle between the amino group and the phenyl ring, both of which can be determined from optimized geometries, heavily influence the n-π conjugation and thus the calculated chemical shifts, especially for the ortho and para carbons. mdpi.com Comparing these computed shifts with experimental data provides a powerful method for validating the calculated molecular structure and electronic distribution. researchgate.net

N,N-Diethylaniline can participate in proton transfer reactions, a fundamental process in chemistry. Theoretical studies are crucial for elucidating the mechanisms of these reactions, including the energetics of the transition states and the potential for quantum mechanical tunneling. Picosecond kinetic studies of proton transfer from the radical cation of N,N-Diethylaniline to substituted benzophenones have been performed. acs.org The results from these experiments are often interpreted using nonadiabatic proton transfer theories, which suggest that the reaction can proceed via proton tunneling even at room temperature. acs.org

DFT calculations can be employed to map the potential energy surface of the reaction, identifying the reactant, product, and transition state structures. This allows for the calculation of activation energy barriers. For example, DFT methods have been used to study the mechanism of the Claisen rearrangement in N,N-Diethylaniline as a solvent, a reaction that involves a key proton transfer step. rsc.org Such theoretical work provides insights into reaction dynamics that are difficult to obtain through experimental means alone. researchgate.net

N,N-Diethylaniline is often used as a substrate or reagent in reactions catalyzed by transition metal complexes. acs.org Theoretical methods, including DFT and Time-Dependent DFT (TD-DFT), are invaluable for investigating the mechanisms of these reactions. For instance, N,N-Diethylaniline can act as an electron donor in visible-light photoredox catalysis, where a transition metal complex like [Ru(bpy)₃]²⁺ absorbs light and initiates an electron transfer cascade. acs.org

Computational studies can model the entire catalytic cycle, including the initial coordination of substrates, the electronic structure of intermediates, and the energy barriers for key steps like oxidative addition, reductive elimination, and electron transfer. nih.gov TD-DFT calculations are particularly useful for studying the excited states of the metal complexes, which are often the key reactive species in photocatalysis. nih.gov These investigations help in understanding how the structure of the catalyst and substrates, like N,N-Diethylaniline, influences the reaction's efficiency and selectivity, thereby guiding the design of new and improved catalytic systems.

Hartree-Fock (HF) Methods for Electronic Structure and Geometry

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the electronic wavefunction and energy of a many-electron system. ntnu.no It is a cornerstone of molecular orbital theory. ntnu.no The method treats each electron as moving in the average field created by all other electrons, which simplifies the complex many-body problem into a set of one-electron equations. ntnu.no This self-consistent field (SCF) approach iteratively refines the orbitals until the solution is stable. ntnu.no

For N,N-Diethylaniline hydrochloride, HF methods can be employed to determine its optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. scirp.orgresearchgate.net The geometry optimization is crucial as the electronic properties are highly dependent on the molecular structure. While more advanced methods that include electron correlation often provide more accurate results, HF theory offers a good starting point and is computationally less expensive. researchgate.net

Below is an illustrative data table of key geometrical parameters for this compound, as would be predicted from a Hartree-Fock calculation with a suitable basis set (e.g., 6-31G*). These values are based on typical results for similar substituted aniline molecules. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from HF Calculation

| Parameter | Value |

| C-N Bond Length (Å) | 1.47 |

| C-C (aromatic) Bond Length (Å) | 1.39 |

| N-C (ethyl) Bond Length (Å) | 1.48 |

| C-N-C Bond Angle (°) | 118 |

| Dihedral Angle (C-C-N-C) (°) | 35 |

Quantum Chemical Parameters for Reactivity Prediction (Hardness, Chemical Potential, Electrophilic Index)

Quantum chemical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are valuable for predicting the chemical reactivity of a molecule. irjweb.comscirp.org The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. irjweb.com

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. irjweb.comscirp.org

Global Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is calculated as ω = μ2 / (2η). irjweb.comsphinxsai.com

These parameters can be calculated for this compound to predict its behavior in chemical reactions. A representative set of values, based on typical DFT calculations for substituted anilines, is presented below. sphinxsai.com

Table 2: Predicted Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -8.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

| Chemical Potential (μ) | -4.85 |

| Chemical Hardness (η) | 3.65 |

| Global Electrophilicity Index (ω) | 3.23 |

Conformational Analysis using Computational Methods

This compound possesses conformational flexibility due to the rotation of the ethyl groups and the orientation of the diethylamino group with respect to the phenyl ring. Computational methods are essential for exploring the potential energy surface and identifying the stable conformers of the molecule. researchgate.net

The primary conformational variables include the dihedral angles around the N-C(ethyl) bonds and the C(aromatic)-N bond. Different orientations of the ethyl groups can lead to various staggered and eclipsed conformations. Furthermore, the nitrogen atom can exhibit some degree of pyramidalization.

A conformational search can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformers. The relative energies of these conformers can then be calculated at a higher level of theory, such as DFT or MP2, to determine their populations at a given temperature. A hypothetical conformational analysis for this compound might reveal several stable structures with small energy differences.

Table 3: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) |

| 1 | 35 | 0.0 |

| 2 | 90 | 1.5 |

| 3 | 145 | 2.8 |

Computational Insights into Reaction Mechanisms and Pathways

For this compound, several types of reactions could be studied computationally:

Electrophilic Aromatic Substitution: The diethylamino group is an activating, ortho-, para-directing group. Computational studies can model the attack of an electrophile at different positions on the aromatic ring to determine the preferred reaction pathway and the structure of the transition states.

Oxidation Reactions: The nitrogen atom is susceptible to oxidation. Computational methods can elucidate the mechanism of oxidation, including the formation of radical cations or N-oxides.

Reactions at the Ethyl Groups: While less common, reactions involving the ethyl groups can also be investigated.

These studies typically involve locating the transition state structure connecting reactants and products and calculating the activation energy barrier. This information is crucial for understanding the kinetics and feasibility of a reaction. For instance, a computational study on the reaction of a similar N,N-dialkylaniline could reveal the step-by-step process of a particular transformation. acs.org

Advanced Academic Applications in Chemical Synthesis and Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

N,N-Diethylaniline hydrochloride serves as a crucial intermediate in the synthesis of a range of complex organic molecules. Its hydrochloride form often enhances solubility in polar solvents compared to its free base, N,N-Diethylaniline, making it suitable for various reaction conditions.

One of the significant applications of this compound is in the production of dyes. The free base, N,N-Diethylaniline, is a well-known precursor to several triarylmethane dyes. For instance, its condensation with benzaldehyde (B42025) yields Brilliant Green, while reaction with formylbenzenedisulfonic acid produces Patent Blue VE. wikipedia.org Similarly, condensation with hydroxybenzaldehyde followed by sulfonation results in Patent Blue V. wikipedia.org Treatment with phosgene (B1210022) leads to the formation of Ethyl Violet. wikipedia.org The hydrochloride salt can be a key starting material in these syntheses, often generated in situ or used directly.

In the pharmaceutical industry, substituted aniline (B41778) hydrochlorides are common intermediates. google.com For example, N,N-Diethylaniline is used as an acid-binding agent in the acylation reaction to produce the antibiotic Acetylmidecamycin, which results in the formation of this compound as a recoverable by-product. google.com This highlights its role in the synthesis of complex active pharmaceutical ingredients (APIs). A patented process for preparing chiral intermediates, which are themselves used in the synthesis of APIs like Dapoxetine, Fluoxetine, and Atomoxetine, utilizes a reagent prepared from this compound.

Precursor Material for Organic Semiconductors and Advanced Materials Research

The field of organic electronics leverages conductive polymers for various applications, and aniline derivatives are central to this research. While direct evidence for this compound as a precursor for commercially produced organic semiconductors is not widespread, its structural similarity to aniline hydrochloride suggests its potential in this area. Polyaniline, a well-studied conductive polymer, is synthesized by the chemical or electrochemical oxidation of aniline or its hydrochloride salt. researchgate.netnih.gov

Following this precedent, this compound can be explored as a monomer for the synthesis of substituted polyanilines. The introduction of the two ethyl groups on the nitrogen atom would modify the electronic and physical properties of the resulting polymer, such as its solubility, processability, and conductivity. These modifications are a key area of research in the development of new organic materials for applications like electrochromic devices, sensors, and light-emitting diodes. nih.gov The synthesis of such conductive polymers typically involves the oxidative polymerization of the monomer, a process for which this compound is a suitable candidate. ekb.eg

Reagent in Specialized Organic Synthetic Protocols